![molecular formula C28H32N4O3 B1260735 (3R,4R)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B1260735.png)
(3R,4R)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide is a member of isoquinolines.
Applications De Recherche Scientifique
Synthesis and Functional Analysis
- Synthesis and Opioid Receptor Antagonism : An analog of this compound, JDTic, has been identified as a potent and selective kappa-opioid receptor antagonist. Studies have shown the synthesis of various analogs and their in vitro opioid receptor functional antagonism (Cueva et al., 2009).
Structural and Pharmacological Studies
- X-ray Crystallographic Study and Biological Evaluation : Coumarin and quinolinone-3-aminoamide derivatives, structurally related to this compound, have been synthesized and evaluated for their potential in inhibiting cancer cell growth. X-ray diffraction analysis has been used for structural confirmation (Matiadis et al., 2013).
Applications in Analgesic Activity
- Bioisosteric Replacement for Analgesic Properties : Research has been conducted on N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, demonstrating that the replacement of the phenyl ring by an isosteric heterocycle increases analgesic activity, particularly in 3-pyridine derivatives (Украинец et al., 2016).
Anticancer Agent Evaluation
- Coumarin and Quinolinone Carboxamides as Anticancer Agents : The synthesis of coumarin and quinolinone carboxamide derivatives, including those structurally similar to the compound , has been researched for their anticancer properties. These studies involve thorough biological evaluation to ascertain their effectiveness against cancer cells (Matiadis et al., 2013).
Antimicrobial and Antifungal Research
- Potential Antimicrobial Agents : Investigations into the antibacterial and antifungal activities of compounds structurally related to the given chemical have been conducted. These studies are crucial in determining their efficacy against various bacterial and fungal strains (Desai et al., 2011).
Synthesis Methods and Biological Activities
- Methods of Synthesis and Activity Evaluation : Research on the synthesis and evaluation of the biological activities of derivatives of this compound has been conducted. This includes an exploration of their anti-inflammatory and antimicrobial effects (Ahmed, 2017).
Propriétés
Nom du produit |
(3R,4R)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
|---|---|
Formule moléculaire |
C28H32N4O3 |
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
(3R,4R)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-2-(5-methylpyridin-2-yl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C28H32N4O3/c1-19-9-14-24(30-17-19)32-26(21-12-10-20(18-33)11-13-21)25(27(34)29-15-6-16-31(2)3)22-7-4-5-8-23(22)28(32)35/h4-5,7-14,17,25-26,33H,6,15-16,18H2,1-3H3,(H,29,34)/t25-,26+/m1/s1 |
Clé InChI |
WIRJRRPGDKKOKL-FTJBHMTQSA-N |
SMILES isomérique |
CC1=CN=C(C=C1)N2[C@H]([C@@H](C3=CC=CC=C3C2=O)C(=O)NCCCN(C)C)C4=CC=C(C=C4)CO |
SMILES canonique |
CC1=CN=C(C=C1)N2C(C(C3=CC=CC=C3C2=O)C(=O)NCCCN(C)C)C4=CC=C(C=C4)CO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



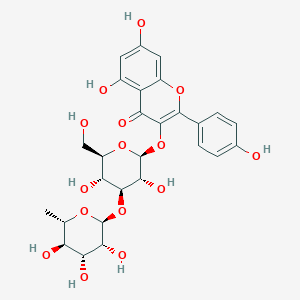
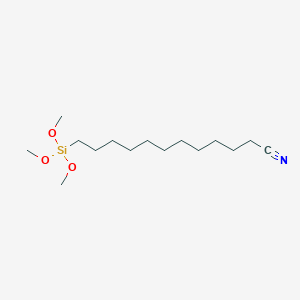

![(2R,3S,5R,6R,7R,12S)-2,8,12-trihydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B1260660.png)
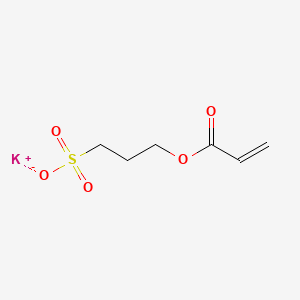
![sodium;7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260665.png)
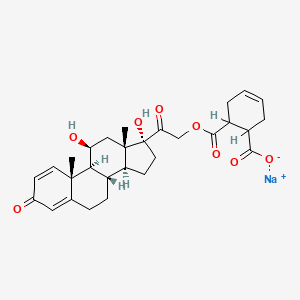
![Sodium;3-[2-[[3-carbamoyloxy-2-[[2-(2,3-dihydroxypropanoylamino)acetyl]-methylamino]propanoyl]amino]propanoylamino]-2-oxoazetidine-1-sulfonate](/img/structure/B1260668.png)

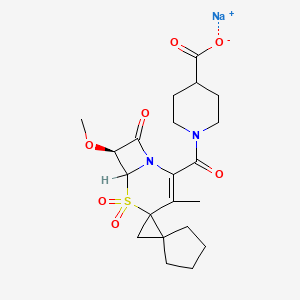
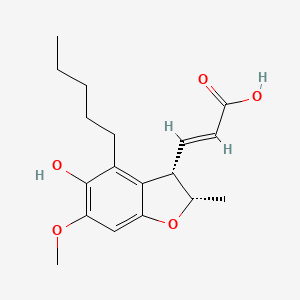
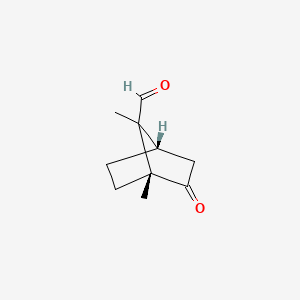

![5-[[4,5-Dihydroxy-6-(hydroxymethyl)-3-[(3,4,5-trihydroxy-2-oxanyl)oxy]-2-oxanyl]oxy]-7,8-dimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one](/img/structure/B1260675.png)